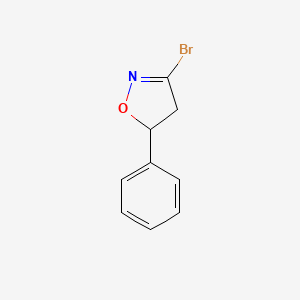

3-Bromo-5-phenyl-4,5-dihydroisoxazole

Overview

Description

3-Bromo-5-phenyl-4,5-dihydroisoxazole is a chemical compound with the empirical formula C9H8BrNO. It has a molecular weight of 226.07 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts. The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis

The SMILES string for 3-Bromo-5-phenyl-4,5-dihydroisoxazole is BrC1=NOC(C1)c2ccccc2 . The InChI key is LNXKJBBQEFYTQV-UHFFFAOYSA-N .Chemical Reactions Analysis

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .Physical And Chemical Properties Analysis

3-Bromo-5-phenyl-4,5-dihydroisoxazole is a solid . It does not have a flash point, indicating that it is not flammable .Scientific Research Applications

Therapeutic Applications

Schiff bases synthesized from compounds like 3-Bromo-5-phenyl-4,5-dihydroisoxazole have shown potential in analgesic, antimicrobial, anti-inflammatory, and antidepressant therapies .

Synthetic Organic Chemistry

This compound offers valuable insights for synthetic organic chemists to design and develop new materials, particularly involving 1,2,4-triazole systems .

Blood–Brain Barrier Permeability

Studies suggest that derivatives of this compound are lipophilic and could cross the blood–brain barrier , which is crucial for designing drugs targeting the central nervous system .

Chemical Properties and Availability

MilliporeSigma provides technical documents and peer-reviewed papers related to 3-Bromo-5-phenyl-4,5-dihydroisoxazole , indicating its availability for research and development purposes .

Activation of Cellular Defense Mechanisms

This compound has been identified as having potent activating properties in human monocytic cells, specifically targeting the Cys151 of the BTB domain of Keap1 , which is involved in cellular defense mechanisms against oxidative stress .

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-bromo-5-phenyl-4,5-dihydro-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-9-6-8(12-11-9)7-4-2-1-3-5-7/h1-5,8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXKJBBQEFYTQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1Br)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50530226 | |

| Record name | 3-Bromo-5-phenyl-4,5-dihydro-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50530226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-phenyl-4,5-dihydroisoxazole | |

CAS RN |

86256-88-4 | |

| Record name | 3-Bromo-5-phenyl-4,5-dihydro-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50530226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3-Bromo-5-phenyl-4,5-dihydroisoxazole interact with its target and what are the downstream effects?

A: This compound activates the Nrf2/HO-1 pathway by directly targeting Keap1, a protein that normally inhibits Nrf2 activity. [] Specifically, it modifies Cys151 within the BTB domain of Keap1. [] This modification disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes, including heme oxygenase-1 (HO-1). [] This upregulation of HO-1 contributes to cellular protection against oxidative stress and inflammation. []

Q2: How does the structure of 3-Bromo-5-phenyl-4,5-dihydroisoxazole impact its activity compared to other similar compounds?

A: The research highlights that the potency of isoxazoline-based electrophiles in activating the Nrf2/HO-1 pathway depends on the leaving group at the 3-position of the isoxazoline nucleus. [] Additionally, the presence of an additional ring structure on the molecule appears to limit its Nrf2/HO-1 activating properties. [] This suggests that modifications to these specific structural features could be explored to fine-tune the compound's activity and potentially develop more potent analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Aminoisoxazolo[4,5-b]pyrazine](/img/structure/B1281704.png)

![1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1281726.png)